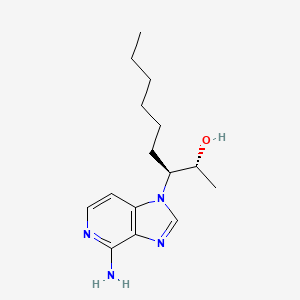

9-(2-Hydroxy-3-nonyl)-3-deazaadenine

Beschreibung

Eigenschaften

CAS-Nummer |

87871-09-8 |

|---|---|

Molekularformel |

C15H24N4O |

Molekulargewicht |

276.38 g/mol |

IUPAC-Name |

(2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol |

InChI |

InChI=1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1 |

InChI-Schlüssel |

DAWSASDELFSMFB-NEPJUHHUSA-N |

SMILES |

CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |

Isomerische SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1C=CN=C2N |

Kanonische SMILES |

CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |

Andere CAS-Nummern |

87871-09-8 |

Synonyme |

(2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol 3-deaza-EHNA 4-amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine 9-(2-hydroxy-3-nonyl)-3-deazaadenine 9-(2-hydroxy-3-nonyl)-3-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-3-deazaadenine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Structural Assembly

The synthesis begins with 2-chloro-3-nitropyridine (C₅H₃ClN₂O₂) as the starting material. This compound undergoes sequential reactions to introduce the 3-deazaadenine scaffold and the hydroxy-nonyl side chain.

-

Condensation with erythro-3-amino-2-nonanol :

-

Catalytic Hydrogenation :

-

Cyclization to Form the Imidazo[4,5-c]pyridine Core :

Final Functionalization

The intermediate undergoes additional hydrogenation to achieve the target structure:

-

Hydrogenation of Nitro Groups :

Reaction Optimization and Critical Parameters

Key factors influencing reaction efficiency include catalyst selection, solvent systems, and stereochemical control.

Alternative Synthetic Approaches

While the primary route involves pyridine derivatives, alternative methods have been explored:

-

Alkylation of 3-Deazaadenine :

-

Reagents : Sodium hydride (NaH), dimethylformamide (DMF), phosphonylmethoxypropane derivatives.

-

Conditions : Elevated temperatures (80–100°C).

-

Note : This method is less documented but aligns with general nucleophilic substitution strategies for deazaadenine derivatives.

-

Purification and Characterization

Post-synthesis purification and analytical validation are critical for ensuring product quality.

Purification Techniques

Analytical Validation

A summary of key steps and their efficiencies:

Challenges and Limitations

-

Low Yields in Critical Steps : The final hydrogenation step suffers from moderate efficiency, potentially due to steric hindrance from the hydroxy-nonyl group.

-

Stereochemical Purity : Maintaining the erythro configuration requires precise control of reaction conditions to avoid racemization.

-

Scalability : Industrial production may face challenges due to the need for high-pressure hydrogenation and costly catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

9-(2-Hydroxy-3-nonyl)-3-deazaadenine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution Reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

9-(2-Hydroxy-3-nonyl)-3-deazaadenine serves as a building block for synthesizing novel compounds with potential therapeutic benefits. Its structure allows for various modifications, leading to new chemical entities with distinct biological activities.

Biology

This compound has been extensively studied for its effects on cellular processes:

- Enzyme Inhibition : It acts as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase (PDE), enzymes crucial for regulating adenosine levels in biological systems. Increased adenosine levels can influence various physiological processes, including inflammation and immune responses .

- Cellular Effects : Research indicates that it modulates signaling pathways, impacting cellular proliferation and differentiation .

Medicine

This compound is investigated for its therapeutic potential:

- Adenosine Deaminase Inhibition : By inhibiting ADA, it increases extracellular adenosine concentrations, which can have protective effects in conditions like ischemia and inflammation .

- Antiviral Activity : Similar compounds have shown efficacy against viruses such as herpes simplex virus (HSV), suggesting that this compound may also possess antiviral properties .

Industry

In industrial applications, this compound can be utilized in:

- Material Development : Its unique chemical structure makes it suitable for creating new materials with specific properties.

- Catalysis : It can serve as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Studies

- Adenosine Deaminase Inhibition Studies :

- Antitumor Activity Evaluation :

Wirkmechanismus

The mechanism of action of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine involves its interaction with specific molecular targets, including:

Adenosine Deaminase Inhibition: The compound inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites.

Phosphodiesterase Inhibition: It also inhibits phosphodiesterase, affecting the levels of cyclic nucleotides and influencing various cellular processes.

These interactions result in the modulation of signaling pathways and physiological responses, making the compound a valuable tool for studying enzyme functions and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 EHNA (Erythro-9-(2-Hydroxy-3-nonyl)Adenine)

- Mechanism : EHNA is a competitive ADA inhibitor with a Ki of ~1.5 nM for free ADA but weaker activity against LADA .

- Therapeutic Role: Used to potentiate the activity of deamination-prone nucleosides like 9-β-D-arabinofuranosyladenine (ara-A) by blocking their metabolic inactivation .

- Limitations: Susceptible to degradation by adenosine deaminase, reducing its bioavailability .

2.1.2 1-DeazaEHNA

- Structural Difference : Lacks the nitrogen at position 1 of the purine ring.

- Activity : Exhibits stronger inhibition of LADA (Ki < 1 nM) compared to EHNA, suggesting enhanced binding to the DPPIV-CD26 complex .

2.1.3 Neplanocin A Analogs

- Examples : 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-adenine (compound 1) and its 3-deazaadenine derivative (compound 2) .

- Key Features: Retain potent antiviral activity (EC50 < 1 µM against vaccinia virus) but exhibit reduced cytotoxicity compared to neplanocin A due to resistance to adenosine deaminase and kinase . Inhibit AdoHcy hydrolase, elevating intracellular AdoHcy levels, which disrupts viral mRNA capping and methylation .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Research Findings

- ADA Inhibition : 3-deazaEHNA outperforms EHNA in targeting LADA due to its resistance to enzymatic degradation and tighter binding to the DPPIV-CD26 complex .

- Antiviral Activity: 3-deazaadenine derivatives of neplanocin A retain antiviral potency (EC50 ~0.1 µM) while reducing cytotoxicity by 10-fold compared to neplanocin A .

- Synergy with Nucleosides : Co-administration of EHNA or 3-deazaEHNA with ara-A increases intracellular ara-ATP levels by 4-fold, enhancing antitumor efficacy in murine models .

Structural-Activity Relationships

Q & A

Q. How can researchers address variability in ADA inhibition assays due to metal ion interference?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.